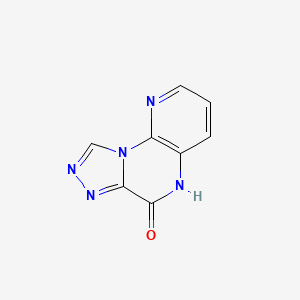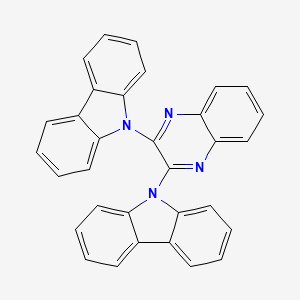
2,3-Di(9H-carbazol-9-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di(9H-carbazol-9-yl)quinoxaline is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(9H-carbazol-9-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 9H-carbazole in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
2,3-Di(9H-carbazol-9-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen or alkyl groups into the carbazole moieties.
科学研究应用
2,3-Di(9H-carbazol-9-yl)quinoxaline has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent optoelectronic properties.
Photovoltaic Devices: Employed in the development of organic photovoltaic cells for solar energy conversion.
Biosensors: Utilized in the fabrication of biosensors due to its good charge transport properties.
Electroluminescent Devices: Applied in electroluminescent devices for display technologies.
作用机制
The mechanism of action of 2,3-Di(9H-carbazol-9-yl)quinoxaline in its applications is primarily based on its ability to transport charge efficiently. The compound’s molecular structure allows for effective conjugation and charge delocalization, which is crucial for its performance in electronic and optoelectronic devices . The carbazole moieties play a significant role in enhancing the compound’s charge transport properties and stability.
相似化合物的比较
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-5-cyano-1,1′-biphenyl: Known for its use in blue OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in organic electronics.
3,6-Di-tert-butyl-9-(4-aminophenyl)carbazole: Utilized in various optoelectronic applications.
Uniqueness
2,3-Di(9H-carbazol-9-yl)quinoxaline is unique due to its specific molecular structure, which combines the properties of quinoxaline and carbazole. This combination results in a compound with enhanced optoelectronic properties, making it particularly suitable for applications in advanced electronic and photonic devices.
属性
分子式 |
C32H20N4 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
9-(3-carbazol-9-ylquinoxalin-2-yl)carbazole |
InChI |
InChI=1S/C32H20N4/c1-7-17-27-21(11-1)22-12-2-8-18-28(22)35(27)31-32(34-26-16-6-5-15-25(26)33-31)36-29-19-9-3-13-23(29)24-14-4-10-20-30(24)36/h1-20H |
InChI 键 |
GFRQREDNENEJNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC5=CC=CC=C5N=C4N6C7=CC=CC=C7C8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


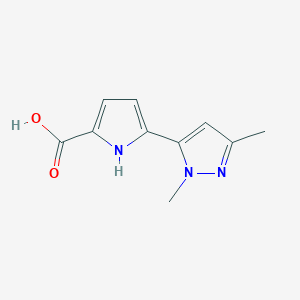
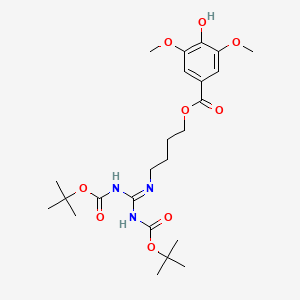
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
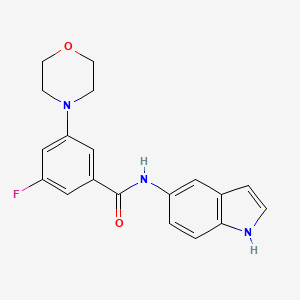
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)


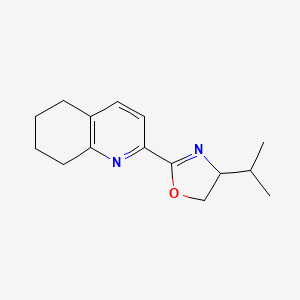
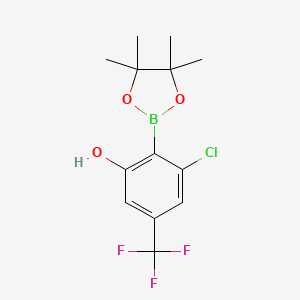
![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
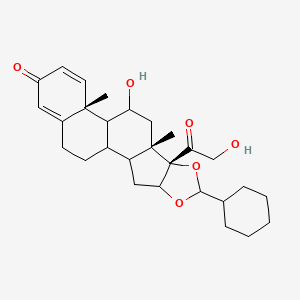
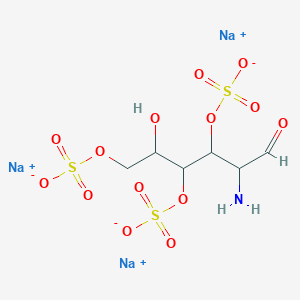
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)
